molecular formula C5H8Br2O2S B12118536 3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide

3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide

Cat. No.: B12118536
M. Wt: 291.99 g/mol
InChI Key: QFLJZRPVGIWQRX-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C5H8Br2O2S It is characterized by the presence of two bromine atoms, a methyl group, and a tetrahydrothiophene ring with a 1,1-dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide typically involves the bromination of 2-methyltetrahydrothiophene 1,1-dioxide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 3,4-dihydro-2-methyltetrahydrothiophene derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfone or sulfoxide derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets through its bromine atoms and sulfone group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide
  • 3,4-Dichloro-2-methyltetrahydrothiophene 1,1-dioxide
  • 3,4-Diiodo-2-methyltetrahydrothiophene 1,1-dioxide

Uniqueness

3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide is unique due to its specific bromine substitution pattern and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C5H8Br2O2S

Molecular Weight

291.99 g/mol

IUPAC Name

3,4-dibromo-2-methylthiolane 1,1-dioxide

InChI

InChI=1S/C5H8Br2O2S/c1-3-5(7)4(6)2-10(3,8)9/h3-5H,2H2,1H3

InChI Key

QFLJZRPVGIWQRX-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CS1(=O)=O)Br)Br

Origin of Product

United States

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